3,5-dinitro-N'-(propan-2-ylidene)benzohydrazide
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Overview
Description
3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzene ring, and a hydrazide group linked to a propan-2-ylidene moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with propan-2-one (acetone) under acidic or basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diamino-N’-(propan-2-ylidene)benzohydrazide.
Substitution: Formation of various substituted benzohydrazides
Scientific Research Applications
Chemistry: 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide is primarily based on its ability to interact with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form hydrogen bonds with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 2-methyl-3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide
- 3,5-dinitro-N’-(4-nitrobenzylidene)benzohydrazide
- 3,5-dinitro-N’-(4-methylbenzylidene)benzohydrazide .
Comparison: Compared to its analogs, 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide is unique due to the presence of the propan-2-ylidene group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H10N4O5 |
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Molecular Weight |
266.21 g/mol |
IUPAC Name |
3,5-dinitro-N-(propan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C10H10N4O5/c1-6(2)11-12-10(15)7-3-8(13(16)17)5-9(4-7)14(18)19/h3-5H,1-2H3,(H,12,15) |
InChI Key |
FMXZSWPISWYRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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